molecular formula C8H13NO2S B13947461 Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) CAS No. 494747-08-9

Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)

Cat. No.: B13947461
CAS No.: 494747-08-9
M. Wt: 187.26 g/mol
InChI Key: NFDZJJUSZZVHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is a partially saturated pyridine derivative featuring a dihydro-pyridine core with methoxy groups at positions 2 and 5 and a methylthio (-SMe) group at position 5. The dihydro-pyridine scaffold may enhance redox activity or binding affinity compared to fully aromatic systems .

Properties

CAS No.

494747-08-9

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2,5-dimethoxy-6-methylsulfanyl-2,3-dihydropyridine

InChI

InChI=1S/C8H13NO2S/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4,7H,5H2,1-3H3

InChI Key

NFDZJJUSZZVHDC-UHFFFAOYSA-N

Canonical SMILES

COC1CC=C(C(=N1)SC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Precursors

  • Starting materials: Precursors bearing methoxy substituents and functional groups amenable to cyclization (e.g., amino, nitrile, or carbonyl groups).
  • Method: Condensation or cyclization reactions under acidic or basic catalysis to form the dihydropyridine ring.
  • Example: Reductive condensation using catalysts such as Raney nickel in acetic acid has been documented for related pyrido-pyrimidine systems, which can be adapted for dihydropyridine synthesis with methoxy substituents.

Introduction of Methoxy Groups

  • Methoxy groups at positions 2 and 5 are typically introduced via:
    • Direct substitution using methoxylation reagents on preformed pyridine rings.
    • Use of methoxy-substituted benzaldehydes or related aromatic aldehydes in condensation steps that form the heterocyclic core.

Incorporation of Methylthio Group

  • The methylthio (-SMe) group at position 6 can be introduced by:
    • Nucleophilic substitution of a halogenated intermediate (e.g., 6-bromo derivative) with a methylthiolate salt.
    • Thiolation reactions using methylthiol or methylthiolate under controlled conditions.
  • This step often requires dry solvents (e.g., tetrahydrofuran) and palladium-catalyzed cross-coupling reactions to ensure regioselectivity and yield.

Partial Saturation Control (2,3-Dihydro)

  • The partial saturation of the pyridine ring (2,3-dihydro) can be achieved by:
    • Selective catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions to reduce the double bond between carbons 2 and 3 without affecting aromatic substituents.
    • Use of hydride reagents such as lithium aluminum hydride for selective reduction.

Industrial and Laboratory Scale Considerations

  • Industrial synthesis often employs continuous flow reactors with precise temperature and catalyst control to maximize yield and purity.
  • Purification typically involves chromatographic techniques or recrystallization to isolate the target compound from side products.
  • Safety and environmental controls are critical, especially when handling sulfur-containing reagents and catalysts.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Cyclization Amino/nitrile precursors, acid/base catalysts Reflux in acetic acid or diphenyl ether Formation of dihydropyridine core
2 Methoxylation Methoxylated benzaldehydes or methoxylation reagents Controlled temperature, solvent (e.g., DMF) Introduction of 2,5-dimethoxy substituents
3 Methylthio substitution Methylthiolate salts, Pd catalyst Dry THF, inert atmosphere Installation of methylthio group at position 6
4 Partial hydrogenation (reduction) Pd/C catalyst or LiAlH4 Mild hydrogenation conditions Partial saturation of pyridine ring (2,3-dihydro)

Analytical and Characterization Techniques

Research and Literature Context

  • The synthetic strategies for this compound align with methods used in the preparation of related pyridine and pyrido-pyrimidine derivatives with methoxy and sulfur substituents, as reviewed in medicinal chemistry literature.
  • The methylthio group is known to influence redox behavior and biological activity, making the control of its incorporation crucial.
  • Industrial methods emphasize scalability and environmental safety, often employing flow chemistry and optimized catalysts.

Chemical Reactions Analysis

Types of Reactions

Pyridine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents.

    Reduction: Reduction of the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridine derivatives are extensively studied for their applications in various fields:

    Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

    Biology: Investigated for their biological activity, including antimicrobial and anticancer properties.

    Medicine: Some pyridine derivatives are used as active pharmaceutical ingredients in drugs.

    Industry: Employed as solvents, catalysts, and intermediates in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. They may interact with biological targets such as enzymes, receptors, and nucleic acids. The presence of methoxy and methylthio groups could influence their binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Pyridine Derivatives and Related Compounds

Compound Name Core Structure Key Substituents Molecular Formula (MW) Bioactivity/Use Reference
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) Dihydro-pyridine 2,5-dimethoxy, 6-(methylthio) (Inferred: C9H13NO3S) Hypothesized pesticidal/redox activity N/A
2,3-Dihydro-2,2-dimethylfuro[3,2-g]quinoline-4,9-dione Furoquinoline Dimethyl, dione groups C13H11NO3 (237.24) Trypanocidal activity
Carbofuran Dihydro-benzofuran Methylcarbamate at position 7 C12H15NO3 (221.25) Insecticide (acetylcholinesterase inhibitor)
Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) Benzene Methylcarbamate, methylthio C11H15NO2S (225.31) Insecticide/molluscicide
2(1H)-Pyridinethione,3,5-dimethyl-(9CI) Pyridinethione Methyl groups at 3,5, thione group C7H9NS (139.22) Unspecified (thione reactivity)

Structural and Electronic Differences

  • Core Structure: The dihydro-pyridine core in the target compound introduces partial saturation, which may enhance flexibility and redox activity compared to fully aromatic systems like benzene (e.g., methiocarb) or quinoline (e.g., furoquinolinediones) .
  • Substituent Effects :
    • Methoxy Groups : The 2,5-dimethoxy groups likely increase polarity and solubility compared to methyl or chloro substituents in analogs like 3,5-dimethyl-4-(methylthio)phenyl methylcarbamate .
    • Methylthio Group : The -SMe group at position 6 may act as a nucleophilic site or participate in redox cycling, similar to sulfur-containing pesticides such as methiocarb and carbofuran .

Physicochemical Properties

  • Solubility: The methoxy groups in the target compound likely improve water solubility compared to nonpolar analogs like 3,5-dimethylpyridinethione .
  • Stability: The methylthio group may confer susceptibility to oxidation, forming sulfoxide or sulfone derivatives, as seen in organosulfur pesticides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.